

Application Notes: Enzyme-Linked Fluorescent Immunoassay (ELFA) for Procalcitonin (PCT)

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Compound of Interest

Compound Name: Procalcitonin

Cat. No.: B10859541

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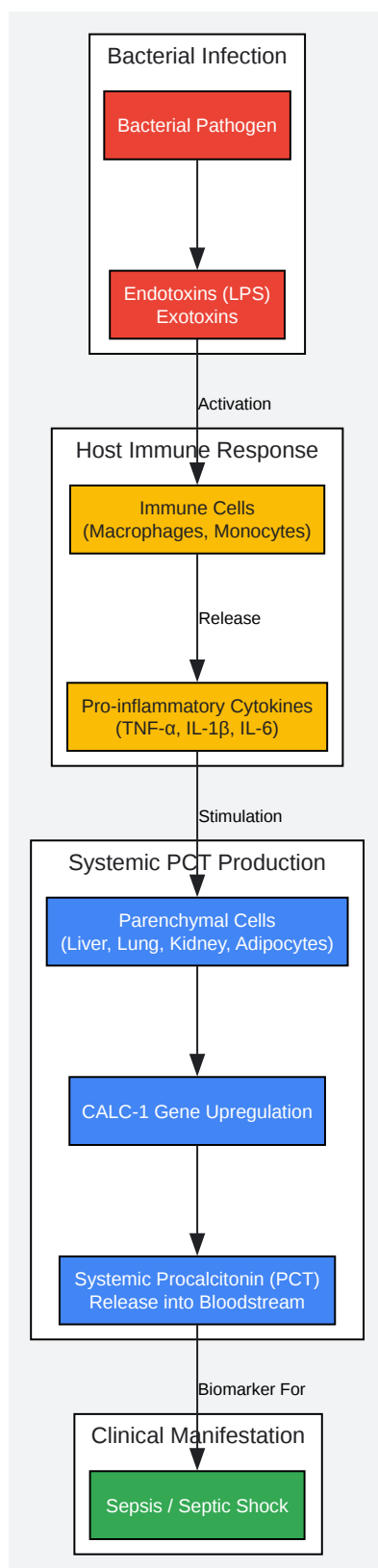
Introduction

Procalcitonin (PCT) is a 116-amino acid peptide precursor of the hormone calcitonin.[1] Under normal physiological conditions, its expression is restricted to the C-cells of the thyroid gland, and levels in circulation are very low.[2][3] However, in response to pro-inflammatory stimulation, particularly from bacterial toxins, PCT is produced by nearly all tissues and released into the bloodstream.[4] This rapid and significant increase makes PCT a highly valuable biomarker for the early diagnosis and severity assessment of bacterial infections, especially sepsis.[5][6][7] Unlike other inflammatory markers, PCT levels are generally not elevated in viral or non-infectious inflammatory conditions, providing greater specificity for bacterial etiologies.[5][8]

The Enzyme-Linked Fluorescent Immunoassay (ELFA) is an advanced, automated immunoassay technique used for the quantitative determination of PCT. A prominent example is the VIDAS® B·R·A·H·M·S PCT™ assay, which utilizes a one-step sandwich immunoassay method with a final fluorescent detection step.[9][10] This technology offers a rapid, sensitive, and reliable method for PCT measurement, with results typically available within 20 minutes.[9][11] Its application is crucial in clinical settings for risk assessment of progression to severe sepsis and septic shock, and for guiding decisions on antibiotic therapy.[4][11][12]

Procalcitonin Induction Pathway in Bacterial Infection

The following diagram illustrates the simplified signaling pathway leading to elevated systemic **procalcitonin** levels during a bacterial infection.



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Caption: Simplified pathway of bacterial infection-induced **procalcitonin** synthesis.

Performance Characteristics of ELFA for Procalcitonin

The VIDAS® B·R·A·H·M·S PCT™ assay is a representative ELFA method. Its analytical performance is summarized below.

Parameter	Specification	Reference
Assay Principle	Enzyme-Linked Fluorescent Assay (ELFA)	[9] [10]
Methodology	One-step immunoassay sandwich method	[9]
Time to Result	~20 minutes	[9] [11]
Measuring Range	0.05 - 200 µg/L (ng/mL)	[9] [12]
Limit of Detection (LoD)	0.03 µg/L	[9]
Limit of Quantitation (LoQ)	0.05 µg/L	[9]
Sample Type	Human Serum or Plasma (Lithium Heparin)	[9]
Sample Volume	200 µL	[9]

Reproducibility Data

Precision of the ELFA for PCT assay is demonstrated by low coefficients of variation (CV) in intra-run and inter-run analyses.

Sample	Mean PCT (µg/L)	Intra-run CV (%)
Sample 1	0.22	4.61
Sample 2	0.46	3.27
Sample 3	1.91	2.08
Sample 4	24.35	1.93
Sample 5	56.69	3.13
Sample 6	154.73	4.51

Data derived from VIDAS®

B·R·A·H·M·S PCT™

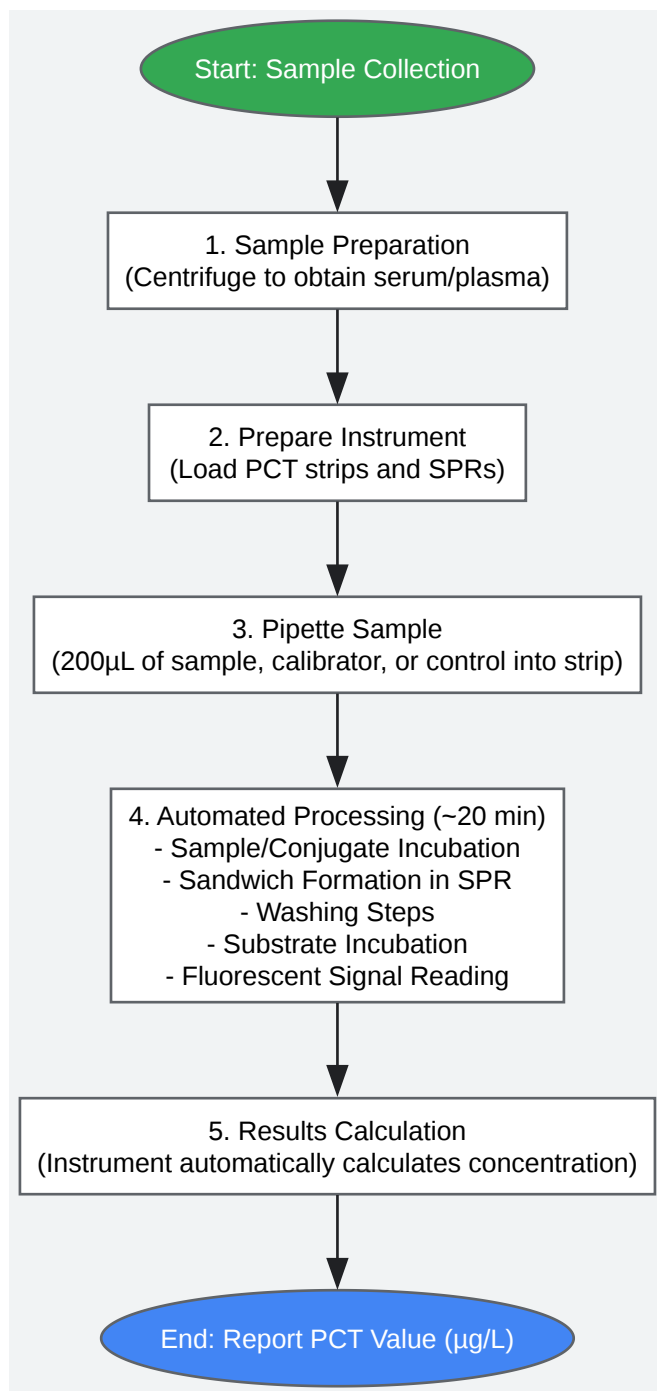
performance studies.[9]

Experimental Protocol: Quantitative Determination of PCT by ELFA

This protocol describes the generalized procedure for using an automated ELFA system, such as the bioMérieux VIDAS, for PCT determination.

Principle of the Assay

The assay combines a one-step sandwich immunoassay with fluorescent detection.[10] The Solid Phase Receptacle (SPR), coated with anti-PCT antibodies, also acts as the pipetting device. The sample is mixed with alkaline phosphatase-labeled anti-PCT antibodies (conjugate).[10] This mixture is cycled in and out of the SPR, allowing the PCT in the sample to form a "sandwich" between the antibodies on the SPR wall and the enzyme-linked conjugate. [10] After washing steps to remove unbound components, a fluorescent substrate (4-Methyl-umbelliferyl phosphate) is introduced. The enzyme catalyzes the hydrolysis of the substrate into a fluorescent product, 4-Methyl-umbelliferone.[10] The intensity of fluorescence, measured at 450 nm, is directly proportional to the PCT concentration in the sample.[10]



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Caption: General experimental workflow for the automated ELFA PCT assay.

Materials and Reagents

- Automated ELFA analyzer (e.g., VIDAS, MINI VIDAS)

- VIDAS® B·R·A·H·M·S PCT™ reagent kit (containing ready-to-use strips and SPRs)
- Calibrators and Controls specified for the assay
- Precision pipettes
- Specimen collection tubes (serum or lithium heparin plasma)

Sample Collection and Preparation

- Collect whole blood in a serum separator tube or a tube containing lithium heparin.
- For serum, allow the blood to clot at room temperature and centrifuge according to the tube manufacturer's instructions to separate the serum.
- For plasma, centrifuge the lithium heparin tube to separate the plasma from the blood cells.
- Samples should be assayed promptly. If storage is required, follow the assay manufacturer's guidelines (e.g., store at 2-8°C for a limited time or frozen at -20°C or colder for long-term storage).[2]

Assay Procedure

- Instrument Setup: Power on the analyzer and allow it to complete its self-check.
- Reagent Loading: Enter the appropriate assay code ("PCT") into the instrument.[9] Place the required number of VIDAS PCT reagent strips and corresponding SPRs into the instrument sections.
- Sample Loading: Using a precision pipette, dispense 200 µL of the appropriate sample (calibrator, control, or patient serum/plasma) into the sample well of the reagent strip.[9]
- Initiate Assay: Start the assay run immediately after loading the samples.[9] The instrument will perform all subsequent steps automatically.
- Data Collection: The analyzer automatically measures the fluorescent signal and calculates the PCT concentration based on the stored calibration curve. Results are typically displayed, printed, and stored by the instrument.

Quality Control

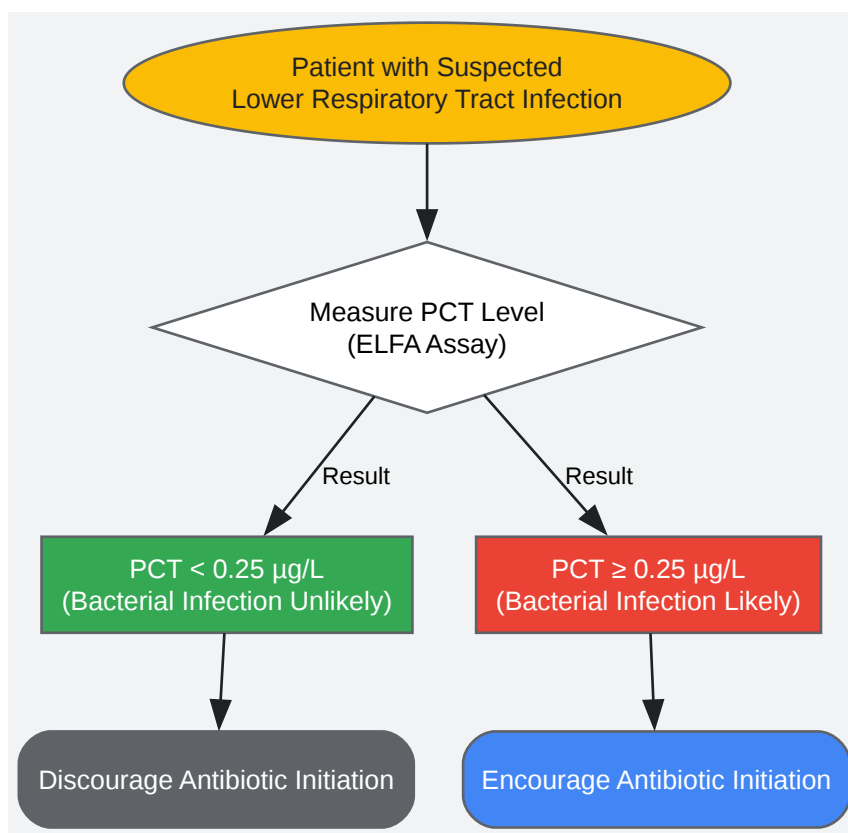
- Run manufacturer-provided low and high controls with each new batch of reagents and as per laboratory quality control protocols.
- Ensure control values fall within the expected range before reporting patient results.

Clinical Interpretation and Applications

PCT levels determined by ELFA are used to assess the risk of bacterial infection and guide antibiotic therapy.

PCT Level (µg/L)	Clinical Interpretation	Recommended Action	Reference
≤ 0.10	Systemic bacterial infection highly unlikely	Strongly discourage antibiotic therapy	[12]
> 0.10 to < 0.25	Systemic bacterial infection unlikely	Discourage antibiotic therapy	[12]
≥ 0.25 to < 0.50	Systemic bacterial infection possible	Encourage antibiotic therapy	[12]
≥ 0.50	Systemic bacterial infection likely	Strongly encourage antibiotic therapy	[12]
≥ 2.0	High risk of severe sepsis or septic shock	Aggressive management and antibiotic therapy	[6]

PCT kinetics are also valuable; a decrease in PCT levels by more than 30-50% daily suggests a positive response to treatment.[\[1\]](#)[\[4\]](#)



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Caption: Decision logic for PCT-guided antibiotic therapy in respiratory infections.

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